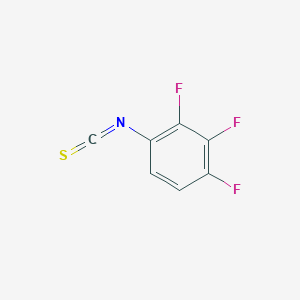
2,3,4-Trifluorophenyl isothiocyanate
概述
描述
2,3,4-Trifluorophenyl isothiocyanate is a chemical compound extensively utilized in scientific research. It is known for its reactivity, making it a valuable reagent in the synthesis of various organic compounds. The molecular formula of this compound is C7H2F3NS, and it has a molecular weight of 189.16 g/mol . This compound is particularly significant in the fields of chemistry, biology, and medicine due to its versatile applications.
准备方法
The synthesis of 2,3,4-Trifluorophenyl isothiocyanate can be categorized into three main types based on the starting materials and functional groups:
Type A Derived from Primary Amines: - This method involves the reaction of primary amines with thiophosgene or carbon disulfide in the presence of a base.
Type B Derived from Other Nitrogen Functional Groups: - Although less common, this method involves the conversion of other nitrogen-containing groups into isothiocyanates.
Type C Derived from Non-Nitrogen Groups: - Recent advancements have shown an increase in the synthesis of isothiocyanates from non-nitrogen groups.
化学反应分析
2,3,4-Trifluorophenyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: - This compound readily reacts with amine groups in proteins and other biomolecules to form thiourea linkages.
Addition Reactions: - It can participate in addition reactions with nucleophiles, leading to the formation of various organic compounds.
Cyclization Reactions: - Under certain conditions, this compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide. The major products formed from these reactions are thiourea derivatives and heterocyclic compounds .
科学研究应用
2,3,4-Trifluorophenyl isothiocyanate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,3,4-Trifluorophenyl isothiocyanate involves its reaction with amine groups found in proteins and other biomolecules. This reaction forms a thiourea linkage, which alters the structure and function of the biomolecule. This modification can affect the biomolecule’s activity, making it a useful tool in biochemical research .
相似化合物的比较
2,3,4-Trifluorophenyl isothiocyanate can be compared with other similar compounds such as:
Phenyl isothiocyanate: - While both compounds are used in protein labeling, this compound offers higher reactivity due to the presence of fluorine atoms.
2,4,6-Trifluorophenyl isothiocyanate: - This compound is similar in structure but differs in the position of fluorine atoms, which can affect its reactivity and applications.
2,3,5-Trifluorophenyl isothiocyanate: - Another isomer with different fluorine atom positions, leading to variations in chemical behavior and uses.
属性
IUPAC Name |
1,2,3-trifluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHZGZWGZUKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375352 | |
| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119474-40-7 | |
| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
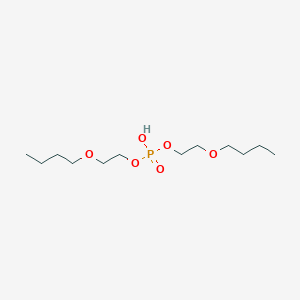
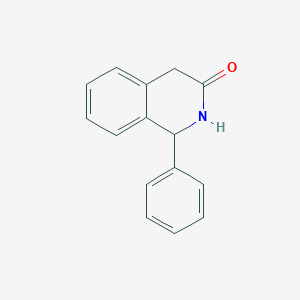
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
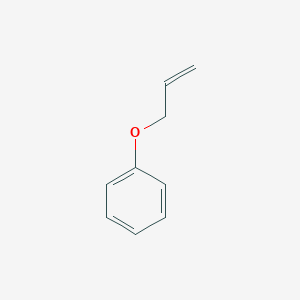
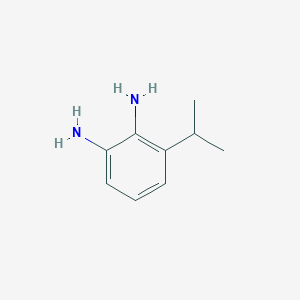
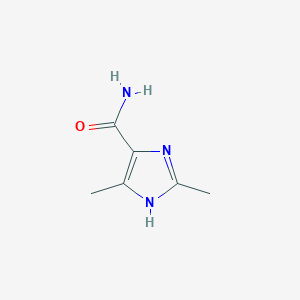
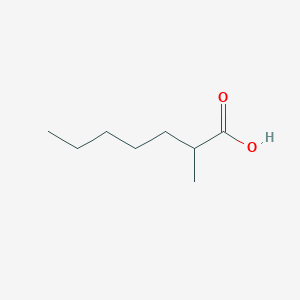
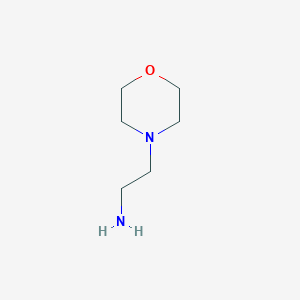
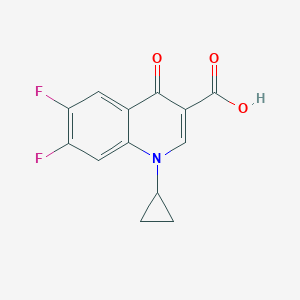
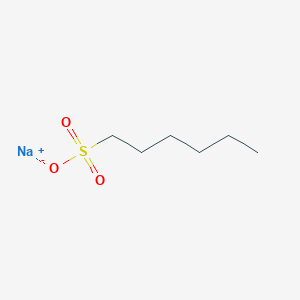
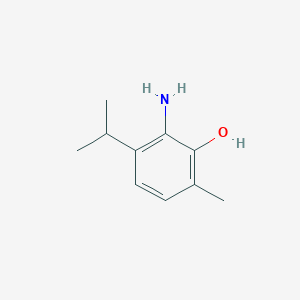

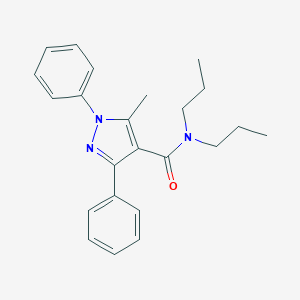
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
